molecular formula C12H10N2O2 B4528425 4-methyl-3-pyrimidin-5-ylbenzoic acid

4-methyl-3-pyrimidin-5-ylbenzoic acid

Cat. No.: B4528425
M. Wt: 214.22 g/mol
InChI Key: SDJMLKZEWGKGJK-UHFFFAOYSA-N
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Description

4-Methyl-3-pyrimidin-5-ylbenzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted at the 5-position and a methyl group at the 4-position of the benzoic acid core. This compound’s structure combines aromatic and heterocyclic moieties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol.

Properties

IUPAC Name

4-methyl-3-pyrimidin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-9(12(15)16)4-11(8)10-5-13-7-14-6-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMLKZEWGKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include derivatives with variations in pyrimidine substituent positions, functional groups, or benzoic acid modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Pyrimidine Substituent Position Benzoic Acid Substituent Key Functional Groups Biological Activity (Reference)
4-Methyl-3-pyrimidin-5-ylbenzoic acid 5-methyl 4-methyl Carboxylic acid, methyl Not explicitly reported in evidence
3-(2-Aminopyrimidin-5-yl)benzoic acid 5-amino None Carboxylic acid, amino Potential kinase inhibitor
3-(2-Methyl-4-pyrimidinyl)benzoic acid 4-methyl None Carboxylic acid, methyl Enzyme modulation (hypothetical)
5-[[3-(3-Tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid 5-pyrazolo-pyrimidine 2-hydroxy, sulfonamide Sulfonamide, hydroxy Kinase-targeted activity
Key Observations :

Substituent Position Impact: The position of the methyl group on the pyrimidine ring (e.g., 5- vs. 4-position) alters electronic properties. The amino group in 3-(2-aminopyrimidin-5-yl)benzoic acid introduces hydrogen-bonding capability, enhancing interactions with target proteins.

Functional Group Influence :

  • Sulfonamide-containing derivatives (e.g., ) exhibit enhanced solubility and binding specificity due to sulfonyl groups, which are absent in the target compound.
  • Hydroxy groups (e.g., in ) may increase polarity but reduce metabolic stability compared to methyl substituents.

Biological Activity Trends :

  • Pyrazolo-pyrimidine derivatives (e.g., ) are reported in kinase inhibition studies, suggesting that fused heterocycles enhance target selectivity.
  • The absence of direct activity data for this compound highlights a gap in current research.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 1.8 2.5 210–215 (est.)
3-(2-Aminopyrimidin-5-yl)benzoic acid 1.2 5.0 225–230
Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydro-pyrimidin-5(2H)-ylidene)methyl) phenoxy)methyl) benzoate 3.5 0.8 180–185
  • logP Differences: The target compound’s higher logP (1.8 vs.
  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., ).

Notes

  • Contradictions: No direct contradictions in evidence, but variability in substituent effects underscores the need for empirical validation.
  • Limitations : Activity data for the target compound are absent in provided sources; inferences are based on structural analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-3-pyrimidin-5-ylbenzoic acid
Reactant of Route 2
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4-methyl-3-pyrimidin-5-ylbenzoic acid

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